Azepan-4-ylmethanol hydrochloride
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Overview
Description
Azepan-4-ylmethanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a hydrochloride salt of azepan-4-ylmethanol, which is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepan-4-ylmethanol hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of azepan-4-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of methanol. The resulting azepan-4-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reduction reactions followed by purification processes such as recrystallization or distillation to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azepan-4-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form azepan-4-one.
Reduction: The compound can be reduced to form azepan-4-ylmethanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Azepan-4-one.
Reduction: Azepan-4-ylmethanol.
Substitution: Various substituted azepane derivatives depending on the reagents used.
Scientific Research Applications
Azepan-4-ylmethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azepan-4-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound of azepan-4-ylmethanol.
Azepan-4-one: An oxidized derivative of azepan-4-ylmethanol.
Azepan-4-ylamine: A related compound with an amine functional group instead of a hydroxyl group.
Uniqueness
Azepan-4-ylmethanol hydrochloride is unique due to its specific functional group arrangement, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
azepan-4-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-7-2-1-4-8-5-3-7;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROQAFOYAZIAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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